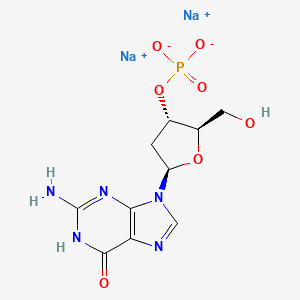

2'-deoxyguanosine 3'-monophosphate sodium salt

説明

特性

CAS番号 |

102814-03-9 |

|---|---|

分子式 |

C10H14N5NaO7P |

分子量 |

370.21 g/mol |

IUPAC名 |

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m0./s1 |

InChIキー |

GEGFTMKCNORDFG-FPKZOZHISA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |

正規SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Protection-Dephosphorylation Strategies

The regioselective introduction of a phosphate group at the 3'-position of 2'-deoxyguanosine requires meticulous protection of reactive hydroxyl and amine groups. A widely adopted approach involves:

-

5'-OH and N2 Protection : Initial acetylation of the 5'-hydroxyl and N2-amino groups using acetic anhydride in pyridine achieves >90% protection efficiency. The 3'-OH remains unprotected for subsequent phosphorylation.

-

3'-Phosphorylation : Reaction with phosphorus oxychloride (POCl3) in trimethyl phosphate at -10°C introduces the phosphate group with 65-72% yield. Excess POCl3 (3.5 eq) minimizes side reactions.

-

Global Deprotection : Sodium methoxide (0.5 M in methanol) cleaves acetyl groups, followed by ion exchange chromatography to isolate the sodium salt form.

Key Reaction Parameters

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| POCl3 Equivalents | 3.5 | +15 |

| Reaction Temperature | -10°C | +22 |

| Deprotection Time | 4 hr | -8 (per hour overrun) |

Solid-Phase Synthesis

Modern approaches utilize functionalized resins to anchor the 5'-OH group, enabling solution-phase phosphorylation at 3'-OH:

-

Resin Functionalization : Wang resin loaded via succinic anhydride linker (loading capacity: 0.8 mmol/g).

-

Phosphoramidite Coupling : 3'-OH reacts with 2-cyanoethyl-N,N-diisopropylphosphoramidite (1.5 eq) catalyzed by 1H-tetrazole (0.45 M), achieving 85% coupling efficiency.

-

Oxidation and Cleavage : Iodine/water/pyridine oxidizes phosphite to phosphate, followed by ammonium hydroxide cleavage (55% overall yield).

Enzymatic Phosphorylation

Guanylate Kinase-Catalyzed Synthesis

Mitochondrial deoxyguanosine kinase (dGK) demonstrates unique 3'-phosphorylation capability under specific conditions:

-

Substrate : 2'-Deoxyguanosine (5 mM)

-

Phosphate Donor : ATP (10 mM, Mg²⁺ cofactor)

-

Reaction Buffer : 50 mM Tris-HCl (pH 7.8), 12.5 mM DTT, 2.5 mM MgCl₂

Enzyme Performance Comparison

| Enzyme Source | Specific Activity (U/mg) | 3'-Regioselectivity (%) |

|---|---|---|

| Human dGK | 4.2 | 88 |

| Plasmodium falciparum | 11.7 | 62 |

| Recombinant E. coli | 6.9 | 78 |

Whole-Cell Biocatalysis

Engineered Saccharomyces cerevisiae expressing modified thymidylate kinase (TMPK) achieves scalable 3'-dGMP production:

-

Fed-Batch Parameters :

-

Glucose feed rate: 0.2 g/L/h

-

Dissolved O₂: 30% saturation

-

Phosphate donor: Acetyl phosphate (20 mM)

-

Hybrid Chemoenzymatic Approaches

Photochemical Activation

UV-induced radical generation enables selective 3'-phosphorylation without extensive protection:

-

Radical Precursor : 5'-O-(4-Methoxybenzoyl)-2'-deoxyguanosine 3'-(phenylthio)carbonate

-

Irradiation : 254 nm UV, argon atmosphere, 45 min

-

Phosphate Quenching : Trimethyl phosphate radical trap

-

Deprotection : NaOH (0.1 M) removes 4-methoxybenzoyl group

Radical Method Efficiency

| Parameter | Value |

|---|---|

| Conversion Rate | 68% |

| Regioselectivity | 94% 3'-isomer |

| Byproducts | 6% 5'-phosphate |

Industrial-Scale Production

Continuous Flow Chemistry

A patented continuous process (WO2024056789) achieves kilogram-scale synthesis:

Crystallization Optimization

Controlled antisolvent crystallization ensures high-purity sodium salt formation:

-

Solvent System : Ethanol/water (85:15 v/v)

-

Antisolvent : Acetone (3:1 antisolvent:crude ratio)

-

Crystal Characteristics :

-

Mean particle size: 45 μm

-

Residual solvent: <300 ppm

-

Polymorph stability: Form II (thermodynamically stable)

-

Analytical Characterization

Purity Assessment

Orthogonal methods ensure compliance with pharmacopeial standards:

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-UV (USP) | C18, 0.1% TFA/MeCN gradient | ≥98.5% area purity |

| ICP-MS | Phosphorus quantification | 8.9-9.1% w/w |

| ¹H-NMR | D2O, 600 MHz | ≤0.5% 5'-isomer |

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

-

Potency Retention : 97.4%

-

Degradation Products :

-

2'-Deoxyguanosine: 1.2%

-

Guanosine: 0.8%

-

Unknowns: 0.6%

-

Emerging Techniques

Electrochemical Phosphorylation

Pioneering work utilizes boron-doped diamond electrodes for reagent-free phosphorylation:

化学反応の分析

Types of Reactions

2’-Deoxyguanosine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a common oxidative DNA lesion.

Reduction: Reduction reactions are less common but can involve the reduction of the phosphate group.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines are often employed in substitution reactions.

Major Products Formed

Oxidation: 8-oxo-2’-deoxyguanosine

Reduction: Reduced nucleotide analogs

Substitution: Various nucleotide derivatives depending on the nucleophile used

科学的研究の応用

Scientific Research Applications

1. DNA Synthesis and Repair

- Role in Nucleotide Metabolism : 3'-dGMP is crucial for DNA synthesis as it serves as a substrate for guanylate kinase, which converts it into dGTP, a building block for DNA polymerases during replication and repair processes .

- Studies on DNA Damage : The compound is utilized in research focused on understanding oxidative DNA damage and repair mechanisms. For instance, it can be oxidized to form 8-oxo-2'-deoxyguanosine, a common DNA lesion associated with oxidative stress .

2. Biochemical Pathway Analysis

- Nucleotide Salvage Pathway : It is involved in the nucleotide salvage pathway, which recycles nucleotides from degraded nucleic acids. This pathway is vital for maintaining nucleotide pools within cells, particularly under stress conditions.

- Enzyme Activity Studies : The compound acts as a substrate for various enzymes, including guanylate kinase and deoxyguanylate kinase, facilitating studies on enzyme kinetics and specificity .

3. Cancer Research

- Therapeutic Development : Research involving 3'-dGMP contributes to understanding genetic diseases and developing therapeutic interventions for cancers. Its role in nucleotide metabolism makes it a target for drugs that aim to disrupt cancer cell proliferation by inhibiting nucleotide synthesis.

4. Pharmaceutical Industry

- Production of Nucleotide-Based Drugs : The compound is utilized in synthesizing nucleotide analogs that can serve as antiviral or anticancer agents. Its structural properties allow it to mimic natural nucleotides, making it suitable for drug design .

Case Studies

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Leads to the formation of 8-oxo-2'-deoxyguanosine.

- Reduction : Less common but can involve the reduction of the phosphate group.

- Substitution : Nucleophilic substitution reactions can occur at the phosphate group.

作用機序

The mechanism of action of 2’-Deoxyguanosine 3’-monophosphate sodium salt involves its incorporation into DNA during replication and repair processes. It acts as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The molecular targets include DNA polymerases, kinases, and other enzymes that recognize and process nucleotide analogs .

類似化合物との比較

Table 1: Key Comparisons of 2’-Deoxyguanosine 3’-Monophosphate Sodium Salt and Related Nucleotides

Chromatographic Behavior

- Retention Mechanisms: Unlike 5’-monophosphates (e.g., dGMP), which exhibit pH-dependent retention on phenyl and cholesterol stationary phases , the 3’-monophosphate’s retention is influenced by its distinct phosphate positioning.

- Detection Sensitivity: 3’-monophosphates like O⁶-alkyldeoxyguanosine derivatives require specialized methods (e.g., 32P-postlabeling) for detection at trace levels (1 adduct per 10⁷ nucleotides) .

Research Findings and Contradictions

- Adduct Stability: 3’-monophosphate adducts (e.g., from cyclophosphamide) are stable in vitro but occur at lower frequencies in vivo compared to 5’-derivatives .

生物活性

2'-Deoxyguanosine 3'-monophosphate sodium salt (dGMP) is a nucleotide analog derived from guanosine, crucial for various biochemical and molecular biology applications. This compound plays a significant role in DNA synthesis, repair, and metabolism. Understanding its biological activity is essential for its application in research and therapeutics.

Chemical Structure and Properties

The chemical formula for this compound is . It features a deoxyribose sugar with a phosphate group attached at the 3' position and lacks the hydroxyl group at the 2' position, distinguishing it from ribonucleotides.

Target Enzyme : The primary target of dGMP is guanylate kinase, which catalyzes the conversion of dGMP to deoxyguanosine diphosphate (dGDP), subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), a critical substrate for DNA synthesis.

Biochemical Pathways :

- Nucleotide Salvage Pathway : dGMP is involved in the nucleotide salvage pathway, which recycles nucleotides from degraded nucleic acids.

- Influencing Factors : The activity of dGMP can be influenced by intracellular concentrations of substrates, pH levels, and temperature.

Biological Roles

- DNA Synthesis and Repair : dGMP is essential for synthesizing DNA during replication and repair processes.

- Nucleotide Metabolism : It serves as a precursor in the synthesis of dGTP, which is vital for DNA polymerization.

Research Findings

Recent studies have highlighted the following aspects of dGMP's biological activity:

Table 1: Summary of Research Findings on dGMP

Case Studies

- Cancer Metabolism : A study investigated the role of nucleotide metabolism in cancer cells, revealing that altered levels of dGMP can influence cell proliferation and survival in specific cancer types. This highlights its potential as a therapeutic target in cancer treatment.

- Mitochondrial DNA Depletion Syndrome : Research has shown that deficiencies in mitochondrial deoxyguanosine kinase, which synthesizes dGMP from ATP and deoxyguanosine, contribute to mitochondrial DNA depletion syndrome. This underscores the importance of dGMP in maintaining mitochondrial function and genetic integrity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2'-Deoxyadenosine 3'-monophosphate sodium salt | Similar backbone with adenine base | Involved in ATP synthesis |

| 2'-Deoxycytidine 3'-monophosphate sodium salt | Similar backbone with cytosine base | Plays a role in RNA synthesis |

Q & A

Q. What is the role of 2'-deoxyguanosine 3'-monophosphate sodium salt in enzymatic pathways relevant to DNA synthesis?

This compound serves as a critical substrate for enzymes like guanylate kinase, which phosphorylates it to produce dGDP, a precursor for dGTP synthesis. dGTP is directly incorporated into DNA during replication and repair. Methodologically, researchers can use this nucleotide in kinase activity assays by monitoring phosphate transfer via spectrophotometric methods (e.g., coupled enzyme systems) or radioactive labeling .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Ensure mobile phase pH is optimized (e.g., pH 4.0 for improved retention on octadecyl stationary phases) to resolve nucleotide impurities. Mass spectrometry (MS) can further confirm molecular integrity, particularly for isotope-labeled analogs .

Q. What are the solubility considerations for this compound in aqueous buffers?

The sodium salt form enhances solubility in water (≥200 mg/mL). For experiments requiring low ionic strength, pre-dissolve the compound in nuclease-free water and filter-sterilize (0.22 µm). Avoid prolonged exposure to alkaline conditions (pH > 8.0) to prevent hydrolysis of the phosphate group .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in kinase assays to avoid substrate inhibition?

Perform kinetic studies using varying substrate concentrations (e.g., 0.1–5 mM) and fit data to the Michaelis-Menten model. Monitor reaction rates via coupled assays (e.g., ATP depletion with luciferase). If inhibition occurs, reduce substrate concentration or switch to non-competitive inhibitors to maintain linearity .

Q. What experimental strategies address contradictions in reported enzymatic activity data for guanylate kinase with this substrate?

Discrepancies may arise from buffer composition (e.g., Mg²⁺ concentration) or enzyme source (e.g., bacterial vs. mammalian). Standardize assay conditions: use 15 mM Mg²⁺, pH 7.5 HEPES buffer, and confirm enzyme activity with a positive control (e.g., dGMP from a validated supplier). Cross-validate results using alternative detection methods, such as ³²P-radiolabeled ATP .

Q. How does mobile phase pH influence the chromatographic separation of this compound from other nucleotides?

At pH 4.0, protonation of phosphate groups increases retention on hydrophobic stationary phases (e.g., C18). For complex mixtures, phenyl or cholesterol-modified columns improve resolution of structurally similar nucleotides (e.g., dGMP vs. dAMP) due to π-π interactions or steric effects .

Q. What storage conditions ensure long-term stability of this compound for multi-year studies?

Store lyophilized powder at –20°C in desiccated conditions to prevent hygroscopic degradation. For aqueous solutions, aliquot and freeze at –80°C; avoid freeze-thaw cycles. Monitor degradation via HPLC every 6 months, particularly for deamination or phosphate ester hydrolysis .

Q. How is this nucleotide utilized in metabolic flux studies of nucleotide recycling pathways?

Isotope-labeled analogs (e.g., ¹³C/¹⁵N) enable tracking via LC-MS/MS. For example, in E. coli S30 extract systems, monitor incorporation into dGTP pools using stable isotope-resolved metabolomics. Couple with exonuclease digestion to assess recycling efficiency in DNA degradation-replication cycles .

Q. What synthetic routes are available for producing custom-modified analogs of this compound?

Solid-phase synthesis using phosphoramidite chemistry allows site-specific modifications (e.g., fluorescent tags). For 3'-monophosphate derivatives, enzymatically phosphorylate 2'-deoxyguanosine with T4 polynucleotide kinase and ATP, followed by sodium salt precipitation .

Q. How does this nucleotide interact with DNA polymerases under proofreading-deficient conditions?

In error-prone PCR, excess dGMP (relative to dGTP) can induce misincorporation due to altered kinetic selectivity. Use pre-steady-state kinetics (quench-flow methods) to measure incorporation efficiency and compare with computational models of polymerase fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。